Methyl 4-(sulfamoylmethyl)benzoate
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Overview
Description
Methyl 4-(sulfamoylmethyl)benzoate is a chemical compound with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.25 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its solid physical state and is stored at room temperature .
Preparation Methods
The synthesis of Methyl 4-(sulfamoylmethyl)benzoate can be achieved through several synthetic routes. One common method involves the reaction of Methyl 4-(bromomethyl)benzoate with sodium 3-methoxy-3-oxo-propane-1-sulfinate in dimethyl sulfoxide at room temperature . This is followed by treatment with sodium methylate in methanol and further reaction with sodium acetate and hydroxylamine-O-sulfonic acid in water . The overall yield of this synthesis method is approximately 71% .
Chemical Reactions Analysis
Methyl 4-(sulfamoylmethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfamoylmethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not extensively documented.
Common Reagents and Conditions: Sodium 3-methoxy-3-oxo-propane-1-sulfinate, sodium methylate, and hydroxylamine-O-sulfonic acid are commonly used reagents in its synthesis.
Scientific Research Applications
Methyl 4-(sulfamoylmethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is employed in the development of new chemical processes and materials.
Mechanism of Action
The exact mechanism of action of Methyl 4-(sulfamoylmethyl)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways in biological systems. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Methyl 4-(sulfamoylmethyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(bromomethyl)benzoate: A precursor in its synthesis.
Methyl 4-(aminosulfonyl)methylbenzoate: Another related compound with similar structural features.
These compounds share similar chemical properties but differ in their specific functional groups and reactivity.
Properties
IUPAC Name |
methyl 4-(sulfamoylmethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHYOFJXOUVLGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473568 |
Source
|
Record name | Methyl 4-(sulfamoylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110654-40-5 |
Source
|
Record name | Methyl 4-(sulfamoylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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